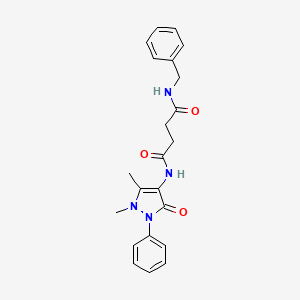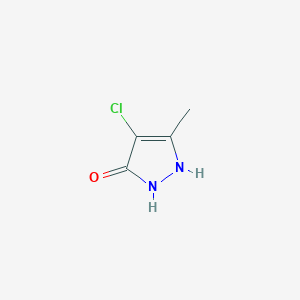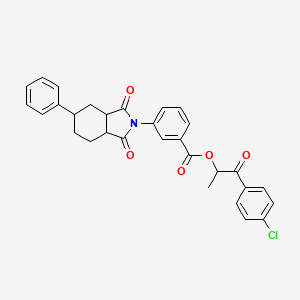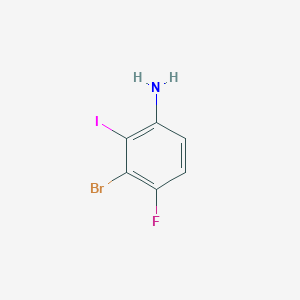![molecular formula C20H19N3O5S B15150032 3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B15150032.png)
3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-TRIMETHOXY-N-{4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE: is a synthetic compound that features a trimethoxyphenyl group, a thiazole ring, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-TRIMETHOXY-N-{4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the thiazole derivative with 3,4,5-trimethoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Anti-Cancer: The compound has shown potential in inhibiting cancer cell proliferation by targeting tubulin polymerization and other cellular pathways.
Anti-Microbial: It exhibits activity against a range of bacterial and fungal pathogens.
Medicine:
Anti-Inflammatory: The compound can reduce inflammation by inhibiting key enzymes and signaling pathways involved in the inflammatory response.
Industry:
Mécanisme D'action
The compound exerts its effects through multiple mechanisms:
Tubulin Polymerization Inhibition: It binds to the colchicine binding site on tubulin, preventing microtubule formation and disrupting cell division.
Enzyme Inhibition: It inhibits enzymes like thioredoxin reductase and histone deacetylases, leading to altered cellular redox states and gene expression.
Signaling Pathways: The compound modulates key signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: DHFR inhibitors used in the treatment of bacterial infections and certain cancers.
Uniqueness:
Enhanced Activity: The presence of the trimethoxyphenyl group enhances the compound’s activity compared to other derivatives.
Multi-Targeting: The compound’s ability to target multiple cellular pathways makes it a versatile agent in therapeutic applications
Propriétés
Formule moléculaire |
C20H19N3O5S |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C20H19N3O5S/c1-26-15-10-13(11-16(27-2)17(15)28-3)19(25)22-14-6-4-12(5-7-14)18(24)23-20-21-8-9-29-20/h4-11H,1-3H3,(H,22,25)(H,21,23,24) |
Clé InChI |
YRHLLDOOJWARSD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(dimethylamino)phenyl][1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-2-methoxy-N-methylacetamide](/img/structure/B15149949.png)
![4-({[7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl]amino}methyl)piperidin-3-ol hydrochloride](/img/structure/B15149954.png)


![5-acetyl-2-amino-4-(2-fluorophenyl)-4H-pyrano[3,2-b]indole-3-carbonitrile](/img/structure/B15149980.png)
![2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B15149992.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide](/img/structure/B15149994.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B15150011.png)
![3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B15150012.png)
![N-(3-{2-[(3-methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-yl)-2-(4-methylpiperazin-1-yl)propanamide](/img/structure/B15150016.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15150023.png)



